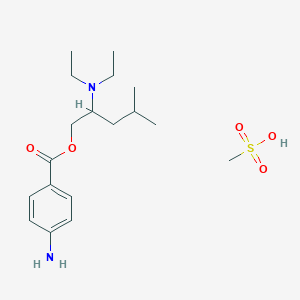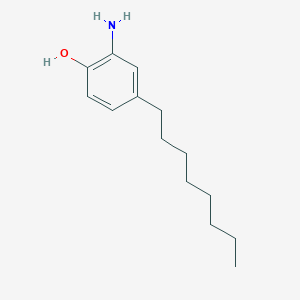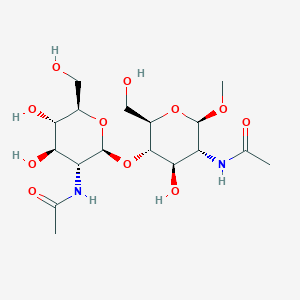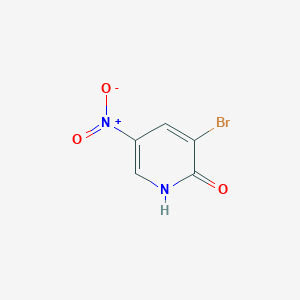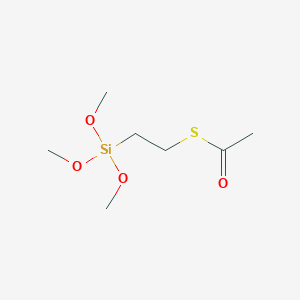
Sodium o-iodohippurate
Übersicht
Beschreibung
Sodium o-iodohippurate (OIH) is a radiopharmaceutical agent used for renal imaging in nuclear medicine. It is a derivative of hippuric acid and is labeled with radioactive iodine-131. OIH is a safe and effective imaging agent that allows for the visualization of the renal function and structure.
Wissenschaftliche Forschungsanwendungen
Stability Studies : Sodium o-iodohippurate-I131's stability decreases with increased initial specific activity. This finding is important for its use as a diagnostic agent in kidney function studies (Anghileri, 1963).
Kidney Function Testing : this compound-I131 has been used in kidney function tests. It is advantageous over other radioactive substances due to its rapid and complete removal, which reduces test time significantly (Tubis, Posnick, & Nordyke, 1960).
Renal Transplant Evaluation : Iodohippurate sodium I131 clearances have been used to evaluate renal function in transplant patients, aiding in detecting rejection and evaluating overall renal function, especially in the early postoperative period (Blaufox & Merrill, 1967).
Pharmaceutical Analysis : A method for the quantitative analysis of this compound in pharmaceutical forms has been developed, using high-speed liquid chromatography (Falk, 1974).
Dynamic Renal Studies : The scintillation camera has been utilized for dynamic studies of renal function using sodium iodohippurate I131, allowing for constant visual monitoring and more definitive interpretation of renal function (Burke, Halko, & Coe, 1966).
Renal Disease Diagnosis : this compound has been used in renal photoscanning for diagnosing renal diseases (Haynie et al., 1962).
Purity and Stability in Commercial Use : The purity and stability of this compound labeled with iodine-131 have been examined due to its clinical significance in kidney function tests (Magnusson, 1962).
Veterinary Renal Function Assessment : The double-isotope single-injection method using this compound has been evaluated in swine, showing its utility in measuring renal function in veterinary medicine (Mercer, Teske, Helferich, & Showalter, 1979).
Wirkmechanismus
Target of Action
Sodium o-iodohippurate, also known as Iodohippurate sodium, is primarily used in nuclear medicine for the non-invasive determination of renal function, renal blood flow, and urinary tract obstruction . The primary targets of this compound are the renal system .
Mode of Action
It is known that the compound undergoes an isotopic exchange reaction with radioiodine . This reaction occurs more rapidly for o- and p-iodohippuric acid isomers than for m-iodohippuric acid isomer . The reactions proceed by a nucleophilic second-order substitution reaction .
Biochemical Pathways
The isotopic exchange reactions of this compound with radioiodine are known to occur .
Pharmacokinetics
It is known that the compound undergoes an isotopic exchange reaction with radioiodine .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the isotopic exchange reaction between this compound and radioiodine occurs more rapidly in a molten state .
Biochemische Analyse
Cellular Effects
Sodium o-iodohippurate has been observed to have effects on renal function. In a study involving hypertensive patients, this compound was used in quantitative renography to estimate overall effective renal plasma flow
Molecular Mechanism
The molecular mechanism of this compound involves isotopic exchange reactions with radioiodine . This process leads to the formation of other labeling products
Metabolic Pathways
This compound is involved in metabolic pathways related to renal function
Transport and Distribution
This compound is transported and distributed within cells and tissues. In a study involving hypertensive patients, this compound was observed to have a wider than normal variation in transit times through the kidney, which may reflect non-uniformity of reabsorption of filtrate by different groups of nephrons
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium o-iodohippurate involves the reaction of o-iodohippuric acid with sodium hydroxide.", "Starting Materials": [ "o-iodohippuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve o-iodohippuric acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 70-80°C for 1-2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the precipitate to obtain Sodium o-iodohippurate" ] } | |
CAS-Nummer |
133-17-5 |
Molekularformel |
C9H8INNaO3 |
Molekulargewicht |
328.06 g/mol |
IUPAC-Name |
sodium;2-[(2-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13); |
InChI-Schlüssel |
XQBPSPHCFFEPOI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I.[Na] |
Andere CAS-Nummern |
133-17-5 |
Synonyme |
Acid, Iodohippuric I Hippuran I OIH I-Hippuran I-OIH Iodobenzoylglycine Iodohippurate, Sodium Iodohippuric Acid o-Iodohippurate, Sodium ortho Iodohippurate ortho-Iodohippurate Orthoiodohippurate Radio Hippuran Radio-Hippuran RadioHippuran Sodium Iodohippurate Sodium o Iodohippurate Sodium o-Iodohippurate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium o-iodohippurate interact with the kidneys?
A: this compound is not known to interact with a specific target in the kidneys. It is primarily handled by the kidneys through tubular secretion, a process where substances are actively transported from the blood into the urine. This characteristic makes it a valuable tool for assessing renal function. [, , , , , , ]
Q2: What are the downstream effects of this compound administration in the context of renal function assessment?
A: Following intravenous administration, this compound is rapidly taken up by the kidneys and excreted in the urine. By tracking the radioactive iodine (I-131 or I-123) label, researchers and clinicians can evaluate various aspects of renal function, including: [, , , , , , ]* Renal blood flow: The rate at which this compound is taken up by the kidneys provides information about blood flow to these organs. * Tubular secretion: The efficiency of this compound excretion reflects the functional capacity of the renal tubules. * Urinary tract patency: The passage of the radiolabeled compound through the urinary tract helps identify any obstructions or blockages.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H7INO3Na. Its molecular weight is 329.09 g/mol.
Q4: How stable are this compound solutions?
A: The stability of this compound solutions is affected by factors like pH, salt concentration, specific activity, and storage conditions. Studies indicate that stability decreases with increasing specific activity. [, ] Storage in isotonic solutions frozen at dry ice temperatures (-70°C) or in a freeze-dried state has been shown to improve stability. []
Q5: Can you elaborate on the factors influencing the stability of this compound and its implications for its use?
A: Several factors can impact the stability of this compound solutions: [, ]* pH: Fluctuations in pH can lead to degradation of the compound. * Salt concentration: High salt concentrations can affect its stability.* Specific activity: Higher specific activity preparations tend to be less stable.* Storage conditions: Exposure to light, heat, and oxygen can accelerate degradation.
Q6: Which analytical techniques are used to assess the purity of this compound?
A: Several methods have been employed to analyze this compound purity, including: [, , , ]* Paper chromatography: This technique is widely used but may present limitations in separating this compound from inorganic iodide under specific conditions.* High-performance liquid chromatography (HPLC): HPLC offers a rapid, sensitive, and accurate method for determining radiochemical and chemical purity. * Gel filtration with DEAE-Sephadex: This technique effectively removes contaminants, yielding high-purity this compound suitable for intravenous administration.
Q7: What is the significance of accurately determining the purity of this compound in clinical settings?
A: The presence of impurities in this compound preparations can lead to inaccurate interpretation of diagnostic tests. For instance, the presence of free radioactive iodide can interfere with the assessment of renal function as it can be taken up by the thyroid gland, leading to misinterpretation of the results. [, ] Therefore, employing reliable analytical methods to ensure the purity of this compound is paramount for reliable diagnostic outcomes.
Q8: How is this compound cleared from the body?
A: this compound is primarily cleared from the body through renal excretion, mainly via tubular secretion. A small fraction might undergo glomerular filtration. [, , ]
Q9: How does renal impairment affect this compound clearance?
A: Renal impairment significantly influences the clearance of this compound. Studies demonstrate that individuals with acute renal failure exhibit different degrees of renal image prominence during scans, directly correlating with the severity of renal dysfunction. [] Those with prominent renal images show a higher likelihood of recovering renal function compared to those with faint or absent images.
Q10: How is this compound used to evaluate renal transplant function?
A: Iodohippurate sodium I-131 clearances can assess renal function in transplant patients. Studies show its prognostic value when performed within the first day post-transplantation and its usefulness in detecting transplant rejection, particularly during the initial four weeks after surgery. []
Q11: How is this compound employed in diagnosing renovascular hypertension?
A: this compound plays a crucial role in diagnosing renovascular hypertension, particularly when combined with captopril, an angiotensin-converting enzyme inhibitor. [, , ] Administering captopril before a renogram using this compound helps differentiate renovascular hypertension from essential hypertension.
Q12: Can you provide more details about how captopril-induced changes in this compound renograms aid in diagnosing renovascular hypertension?
A: In patients with renal artery stenosis, the affected kidney often shows a reduced blood flow. [, , ] This leads to a delayed transit time of this compound through the kidney, resulting in a prolonged excretory phase on the renogram.
Q13: Can you explain how this compound is used in pediatric renal disease diagnosis?
A: this compound, labeled with either I-131 or I-125, is valuable for diagnosing pediatric renal diseases, particularly in evaluating renal function and detecting abnormalities. [, ]
Q14: Are there any alternatives to this compound for renal function assessment?
A: Yes, several alternatives exist, including: * Technetium-99m-labeled diethylenetriamine pentaacetic acid (99mTc-DTPA): This agent is primarily cleared by glomerular filtration and is valuable in assessing glomerular filtration rate. [, ] * Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3): This agent is mainly cleared by tubular secretion, similar to this compound, and is useful in evaluating renal function, even in patients with impaired renal function. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



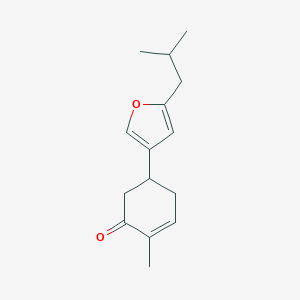

![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
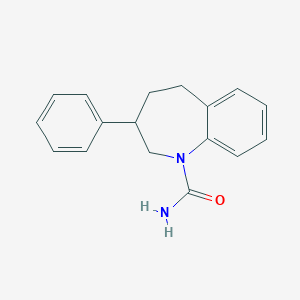
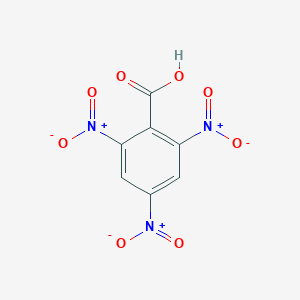
![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)
